2-(2,6-Difluorophenyl)pyrrolidine
Overview
Description
2-(2,6-Difluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11F2N. It consists of a pyrrolidine ring attached to a 2,6-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)pyrrolidine typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) in THF, lithium diisopropylamide (LDA) in hexane.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is utilized in the design of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and facilitates the compound’s entry into biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)pyridine
- 2-(2,6-Difluorophenyl)imidazole
- 2-(2,6-Difluorophenyl)thiazole
Uniqueness
2-(2,6-Difluorophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJIUSMTBHARPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602619 | |
Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016529-46-6 | |
Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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